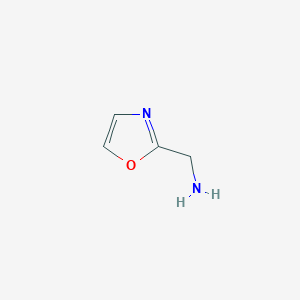

Oxazol-2-ylmethanamine

描述

The Significance of the Oxazole (B20620) Heterocycle in Organic and Medicinal Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing both nitrogen and oxygen, is a cornerstone of organic and medicinal chemistry. jetir.orgsemanticscholar.orgtandfonline.comigi-global.com Its presence in a multitude of natural products and synthetic compounds underscores its importance. igi-global.com The oxazole nucleus is known to interact with a wide range of enzymes and receptors within biological systems through various non-covalent interactions, leading to a broad spectrum of biological activities. jetir.orgsemanticscholar.orgtandfonline.comnih.gov This has made oxazole derivatives a focal point for researchers in the quest for new therapeutic agents. jetir.orgnih.govbohrium.com The versatility of the oxazole moiety allows for the synthesis of a vast array of derivatives with potential applications in treating various diseases. jetir.orgsemanticscholar.orgbohrium.com

Overview of Oxazol-2-ylmethanamine as a Core Chemical Scaffold

This compound serves as a fundamental building block in chemical synthesis. angenechemical.com Its structure, featuring a primary amine attached to the 2-position of the oxazole ring, provides a reactive site for further chemical modifications. vulcanchem.com This allows for the construction of more complex molecules with tailored properties. The hydrochloride salt of this compound is often used in research to improve its solubility and stability. cymitquimica.com

Below is a table summarizing the key chemical identifiers for this compound hydrochloride:

| Property | Value |

| CAS Number | 1041053-44-4 sigmaaldrich.com |

| Molecular Formula | C4H7ClN2O cymitquimica.com |

| Molecular Weight | 134.57 g/mol sigmaaldrich.com |

| IUPAC Name | 1,3-oxazol-2-ylmethanamine;hydrochloride angenechemical.comsigmaaldrich.com |

| InChI Key | YMJMSYXLHSSGTP-UHFFFAOYSA-N cymitquimica.comsigmaaldrich.com |

| Canonical SMILES | C1=CN=C(O1)CN |

This data is compiled from multiple sources for comprehensive identification.

The reactivity of the aminomethyl group allows it to participate in various chemical reactions, including nucleophilic substitutions, making it a versatile precursor for a wide range of derivatives. vulcanchem.com For instance, derivatives of this compound have been investigated for their potential in medicinal chemistry. One such derivative is Benzo[d]this compound, which consists of a benzoxazole (B165842) core with an aminomethyl group at the 2-position. vulcanchem.com This compound and its derivatives have shown potential in various research areas.

Research Trajectories and Future Perspectives for this compound

The future of this compound research appears promising, with several key trajectories emerging. The development of novel synthetic methodologies to access a wider variety of substituted this compound derivatives is an active area of investigation. These new derivatives will undoubtedly expand the chemical space available for screening and lead to the discovery of compounds with enhanced properties.

Furthermore, the exploration of this compound and its derivatives in materials science is a burgeoning field. The unique electronic properties of the oxazole ring suggest potential applications in the development of advanced materials.

Continued investigation into the structure-activity relationships of this compound derivatives will be crucial for the rational design of more potent and selective compounds for various applications. As our understanding of the chemical and biological properties of this versatile scaffold deepens, we can anticipate the emergence of new and innovative applications in the years to come.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-oxazol-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-3-4-6-1-2-7-4/h1-2H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKZGKDNYHEPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596755 | |

| Record name | 1-(1,3-Oxazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885331-17-9 | |

| Record name | 2-Oxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885331-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Oxazol 2 Ylmethanamine and Its Derivatives

Established Synthetic Pathways to the Oxazol-2-ylmethanamine Moiety

The synthesis of this compound can be approached through a bifurcated strategy. Initially, the focus lies on constructing the heterocyclic oxazole (B20620) core. Following the successful formation of the ring, the second phase involves the functionalization of the C2 position to introduce the aminomethyl group.

Classical Oxazole Ring Formation Reactions

Several classical name reactions in organic chemistry provide robust and versatile methods for the construction of the oxazole ring system. These methods often allow for the introduction of various substituents, which is crucial for creating precursors to this compound.

The Van Leusen Oxazole Synthesis is a prominent method for forming the oxazole ring, first described in 1972. ijpsonline.comnih.gov This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgwikipedia.org The unique reactivity of TosMIC, which possesses an acidic methylene (B1212753) group, an isocyano group, and a tosyl leaving group, drives the reaction. organic-chemistry.orgorganic-chemistry.org

The general mechanism proceeds via the deprotonation of TosMIC, followed by its addition to an aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484). wikipedia.org Subsequent base-promoted elimination of the tosyl group (p-toluenesulfinic acid) from the oxazoline intermediate yields the aromatic oxazole ring. nih.govorganic-chemistry.org While the classic Van Leusen reaction yields 5-substituted oxazoles from aldehydes, adaptations are necessary to synthesize 2-substituted oxazoles required for the target molecule. ijpsonline.comnih.gov By modifying the starting materials, such as using specific isocyanides or alternative reaction pathways, the substitution pattern on the resulting oxazole can be controlled. nih.gov The reaction is valued for its mild conditions and has been adapted for various applications, including one-pot syntheses and use in ionic liquids. organic-chemistry.orgorganic-chemistry.org

Table 1: Overview of the Van Leusen Oxazole Synthesis

| Feature | Description |

|---|---|

| Reactants | Aldehyde, Tosylmethyl isocyanide (TosMIC) |

| Key Reagent | TosMIC |

| Product | Typically 5-substituted oxazoles |

| Mechanism | Cycloaddition followed by elimination |

| Advantages | Mild reaction conditions, one-pot synthesis potential |

While the Hantzsch synthesis is most famously associated with the production of pyridines and thiazoles, Hantzsch-type reactions can also be adapted for oxazole synthesis. wikipedia.orgsynarchive.com The classical Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide. synarchive.com For oxazole synthesis, this strategy is modified to use an amide instead of a thioamide.

A key example of a Hantzsch-type reaction for oxazole synthesis involves the reaction between dehydroamino acid amides and β-bromopyruvate derivatives. researchgate.net This approach conveniently synthesizes oxazole derivatives with an α,β-unsaturated substituent at the 2-position in good yields. researchgate.net These methods, often involving the condensation of an α-haloketone and a primary amide, provide a direct route to substituted oxazoles. ijrpc.com Microwave-assisted Hantzsch reactions have been shown to improve yields and reduce reaction times compared to conventional heating. nih.gov

Discovered by Emil Fischer in 1896, the Fischer Oxazole Synthesis is one of the earliest methods for preparing oxazoles. ijpsonline.comwikipedia.org This reaction involves the condensation of a cyanohydrin with an aldehyde in equimolar amounts, typically in the presence of anhydrous hydrochloric acid in dry ether. wikipedia.orgresearchgate.net The reaction is a type of dehydration that can occur under mild conditions. wikipedia.org

The reactants are usually aromatic, leading to 2,5-disubstituted aromatic oxazoles. wikipedia.org The cyanohydrin provides the C4 and C5 atoms of the oxazole ring, while the aldehyde provides the C2 atom. The mechanism begins with the addition of HCl to the cyanohydrin, forming an iminochloride intermediate, which then reacts with the aldehyde, cyclizes, and dehydrates to form the final oxazole product. wikipedia.org This method is a direct pathway to installing a substituent at the C2 position of the oxazole ring.

The Bredereck reaction is another effective method for synthesizing oxazole derivatives. ijpsonline.comslideshare.net In its common form, it involves the reaction of α-haloketones with amides, particularly formamide, to produce substituted oxazoles. slideshare.netijpsonline.com This approach is considered an efficient and economical process for oxazole synthesis. ijpsonline.com For instance, reacting α-haloketones with amides can readily synthesize 2,4-disubstituted oxazoles. ijpsonline.com The versatility of this reaction has been demonstrated in the total synthesis of complex molecules like Mubritinib, highlighting its industrial applicability. thieme-connect.com

Amination Reactions for Methanamine Moiety Introduction

Once an appropriately substituted oxazole ring has been synthesized, the final step is the introduction of the methanamine group at the C2 position. This is typically achieved through the chemical modification of a precursor functional group.

A common strategy involves the synthesis of a 2-(halomethyl)oxazole, such as 2-(bromomethyl) or 2-(chloromethyl)oxazole. beilstein-journals.orgnih.gov These halogenated intermediates are reactive scaffolds that readily undergo nucleophilic substitution reactions. nih.gov Reaction with an amine source can introduce the desired aminomethyl group. For example, primary amines can react with 2-(halomethyl)oxazoles to provide the corresponding N-substituted (2-aminomethyl) oxazoles. nih.gov

An alternative to direct amination involves the use of an azide (B81097) intermediate. A 2-(halomethyl)oxazole can be treated with sodium azide (NaN₃) to produce a 2-(azidomethyl)oxazole. beilstein-journals.org This azido-intermediate is generally more stable than its halide precursor and can be subsequently reduced to the primary amine, this compound. beilstein-journals.orgnih.gov

Another pathway to the target compound is through reductive amination. This involves an oxazole-2-carbaldehyde (B1317516) (an aldehyde group at the C2 position) as the intermediate. This aldehyde can be reacted with an amine, such as ammonia (B1221849) or a protected amine equivalent, to form an intermediate imine (or Schiff base). This imine is then reduced in situ, for instance with sodium borohydride (B1222165), to yield the final aminomethyl product. nih.gov This method provides a useful alternative to the halomethyl intermediate route. nih.gov

Table 2: Summary of Amination Strategies

| Precursor | Reagents/Method | Intermediate | Final Product |

|---|---|---|---|

| 2-(Halomethyl)oxazole | Primary amine | N-substituted amine | N-Substituted this compound |

| 2-(Halomethyl)oxazole | Sodium azide, then reduction | 2-(Azidomethyl)oxazole | This compound |

Gabriel's Method for Primary Amine Formation

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the overalkylation often encountered in direct amination with ammonia. This method typically involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by the liberation of the primary amine.

In the context of this compound synthesis, this method is applied in a multi-step sequence, typically starting from a 2-(halomethyl)oxazole derivative. The synthesis of these precursors is a critical first step. For instance, 2-(chloromethyl)-4,5-diphenyloxazole can be prepared and subsequently reacted with sodium azide to form the corresponding 2-(azidomethyl)oxazole. The azide can then be reduced to the desired primary amine, this compound. While not a direct Gabriel synthesis on an oxazole substrate, this pathway utilizes a protected form of the amine (the azide) to achieve the final product.

Table 1: Gabriel-type Synthesis of this compound Precursors

| Starting Material | Reagent | Product | Notes |

|---|---|---|---|

| 2-(Chloromethyl)oxazole | Sodium Azide | 2-(Azidomethyl)oxazole | Intermediate for subsequent reduction. |

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, the key precursor is oxazole-2-carbaldehyde.

The general protocol involves reacting oxazole-2-carbaldehyde with ammonia to form the corresponding imine, which is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H] being common choices due to their selectivity and mild reaction conditions. Catalytic hydrogenation over catalysts such as Raney nickel or palladium on carbon is also an effective method.

While specific documented examples for the reductive amination of oxazole-2-carbaldehyde are not extensively detailed in readily available literature, the methodology is broadly applicable to a wide range of heterocyclic aldehydes. The reaction conditions can be optimized by adjusting the solvent, temperature, and choice of reducing agent to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

Another related approach involves the reduction of oxazole-2-carbonitrile. The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, often with Raney nickel, providing a direct route to this compound.

Table 2: General Conditions for Reductive Amination of Heterocyclic Aldehydes

| Carbonyl Compound | Amine Source | Reducing Agent | Typical Solvent |

|---|---|---|---|

| Heterocyclic Aldehyde | Ammonia | Sodium Borohydride | Methanol |

| Heterocyclic Aldehyde | Ammonia | Sodium Triacetoxyborohydride | Dichloroethane |

Condensation and Cycloaddition Reactions for Heterocycle Formation

The construction of the oxazole ring itself is a fundamental aspect of synthesizing this compound and its derivatives. Several classic named reactions are pivotal in this regard, allowing for the formation of the core heterocycle from acyclic precursors.

The Robinson-Gabriel synthesis is a prominent method that involves the cyclodehydration of 2-acylaminoketones to form oxazoles. researchgate.netnih.gov This reaction is typically catalyzed by strong acids such as sulfuric acid or polyphosphoric acid. To synthesize a precursor for this compound, one could envision starting with a 2-acylamino ketone where the acyl group is a protected aminoacetic acid derivative. Subsequent deprotection would yield the target aminomethyl group.

The van Leusen oxazole synthesis provides another powerful route to oxazoles, particularly 5-substituted oxazoles, through the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). acs.org This [3+2] cycloaddition reaction proceeds under basic conditions and is known for its operational simplicity and broad substrate scope. acs.org To generate a 2-substituted oxazole relevant to the target compound, modifications to the standard van Leusen protocol or the use of alternative isocyanide reagents would be necessary.

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced approaches often offer advantages such as milder reaction conditions, higher atom economy, and reduced environmental impact.

Metal-Catalyzed Coupling Reactions (e.g., Palladium-mediated cross-coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including heterocycles. The Buchwald-Hartwig amination, for instance, allows for the formation of C-N bonds between an aryl or heteroaryl halide and an amine. This can be applied to the synthesis of 2-aminooxazole derivatives, which can then be further functionalized.

A more direct approach to this compound derivatives could involve the palladium-catalyzed coupling of a 2-halooxazole with a suitable aminomethylating agent. Alternatively, palladium catalysis can be employed in the construction of the oxazole ring itself. For example, a highly efficient method for synthesizing oxazole derivatives from simple amides and ketones proceeds through a palladium-catalyzed sp² C-H activation pathway. ijpsonline.comrsc.orgmdpi.com This strategy involves sequential C-N and C-O bond formations in a one-pot reaction, offering a direct and atom-economical route to highly substituted oxazoles.

Table 3: Examples of Palladium-Catalyzed Reactions in Oxazole Synthesis

| Reaction Type | Substrates | Catalyst System | Product Type |

|---|---|---|---|

| C-H Activation/Cyclization | Amides and Ketones | Pd(OAc)₂ / Oxidant | Substituted Oxazoles |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and improved product purity. google.comnih.govresearchgate.net The application of microwave irradiation to the synthesis of oxazoles has been shown to be highly effective.

Several of the classical oxazole syntheses, such as the Robinson-Gabriel and van Leusen reactions, can be performed under microwave conditions with significant improvements. For example, the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives has been achieved through microwave irradiation of a mixture of p-substituted 2-bromoacetophenone (B140003) and urea (B33335). google.com This approach offers a rapid and efficient entry into this class of compounds. Microwave heating can also be effectively used in condensation reactions and for promoting cyclization steps, making it a versatile tool in the synthesis of this compound and its analogues. The van Leusen reaction, for instance, has been successfully adapted to microwave-assisted conditions, allowing for the rapid synthesis of various oxazole derivatives. acs.org

Solvent-Free and Environmentally Benign Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste and the use of hazardous substances. Solvent-free reactions, often facilitated by microwave irradiation or the use of solid supports, represent a significant step towards more environmentally benign chemical processes.

The synthesis of oxazole derivatives under solvent-free conditions has been reported, often in conjunction with microwave assistance. organic-chemistry.org For instance, the Erlenmeyer synthesis of azalactones, which are precursors to oxazoles, can be carried out using a catalyst like MgO/Al₂O₃ under microwave irradiation without any solvent. google.com Furthermore, copper-catalyzed oxidative cyclization reactions have been developed for the synthesis of oxazoles under solvent-free conditions, utilizing molecular oxygen as a green oxidant. These methods not only reduce the environmental footprint of the synthesis but can also simplify product purification. The development of such methodologies is crucial for the sustainable production of valuable chemical entities like this compound.

One-Pot Multicomponent Reactions for Enhanced Efficiency

While a direct one-pot multicomponent reaction specifically yielding this compound is not extensively documented, the principles of such reactions are widely applied to the synthesis of the broader oxazole class, offering pathways that could be adapted for this target molecule. Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and the ability to generate complex molecules in a single step from simple starting materials.

One notable approach that could be conceptually applied is the van Leusen oxazole synthesis, a one-pot reaction that typically involves an aldehyde and tosylmethyl isocyanide (TosMIC) to form the oxazole ring. nih.govmdpi.com While this method is primarily used for 5-substituted oxazoles, modifications and variations in starting materials could potentially lead to 2-substituted oxazoles. For instance, a multicomponent reaction involving a protected aminoacetaldehyde derivative, a source of the oxazole nitrogen and C2 carbon (such as cyanamide), and a suitable third component could theoretically construct the desired 2-(aminomethyl)oxazole scaffold in a convergent manner.

Research into MCRs for structurally related 2-aminooxazoles provides further insight. One-step methods for preparing substituted 2-aminooxazoles have been developed, for example, through the multicomponent condensation of allomaltol derivatives with α-ketoaldehydes and cyanamide. researchgate.net Although this specific example leads to a more complex derivative, it highlights the feasibility of incorporating an amine functionality at the 2-position of the oxazole ring in a one-pot process. The challenge remains in designing an MCR that specifically installs a methanamine group at this position.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. A common synthetic route involves the nucleophilic substitution of a 2-(halomethyl)oxazole with an amine source. The efficiency of this reaction is highly dependent on several factors.

A systematic approach to optimizing the synthesis of substituted oxazoles involves the careful selection of reagents, solvents, and reaction parameters. For instance, in the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids, a study demonstrated that the choice of base and temperature significantly impacts the yield. The use of 4-dimethylaminopyridine (B28879) (DMAP) as a base at 40 °C in dichloromethane (B109758) (CH2Cl2) resulted in a 96% yield, a substantial improvement from the 70% yield obtained at room temperature. nih.govacs.org This highlights the importance of empirical optimization.

The following table summarizes the optimization of reaction conditions for the formation of a 2-(bromomethyl)oxazole intermediate from an azirine precursor, a key step in a multi-step synthesis that could lead to this compound.

| Entry | Acyl Halide | Equivalents | Base | Time (min) | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|---|---|

| 1 | Bromoacetyl bromide | 1.1 | - | 3 | 0 to rt | >99 |

| 2 | Bromoacetyl chloride | 1.1 | - | 3 | 0 to rt | >99 |

| 3 | Bromoacetyl bromide | 1.1 | Pyridine (B92270) | 3 | 0 to rt | >99 |

| 4 | Bromoacetyl bromide | 1.3 | - | 1 | rt | >99 |

Data adapted from a study on the continuous multistep synthesis of 2-(azidomethyl)oxazoles. beilstein-journals.org

Scale-Up Considerations and Industrial Production Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful consideration. Key factors include the safety of the process, cost-effectiveness, and the environmental impact of the chosen synthetic route.

For the synthesis of oxazole derivatives, moving to a larger scale often necessitates a shift in methodology. For example, a rapid and scalable synthesis of oxazoles has been demonstrated on a gram scale, indicating the potential for larger-scale production. nih.gov Continuous-flow chemistry offers significant advantages for industrial production, as it allows for better control over reaction parameters, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation. The development of a continuous-flow protocol for the preparation of 2-(azidomethyl)oxazoles is a prime example of a process designed with scalability in mind. beilstein-journals.org This multi-step process, integrating thermolysis, oxazole formation, and nucleophilic substitution in a continuous flow, avoids the isolation of potentially unstable intermediates, which is a critical consideration for industrial synthesis. beilstein-journals.org

The choice of reagents and solvents is also a major factor in industrial-scale synthesis. The use of readily available, inexpensive, and less hazardous starting materials is preferred. Furthermore, the development of catalytic processes is highly desirable to minimize waste and reduce costs. While specific industrial production methods for this compound are not publicly detailed, the general principles of process chemistry for nitrogen-containing heterocycles would apply. This includes thorough process hazard analysis, optimization of reaction kinetics to maximize throughput, and development of efficient purification methods to ensure the final product meets stringent quality standards.

Chemical Reactivity and Derivatization Strategies of Oxazol 2 Ylmethanamine

Transformations of the Methanamine Functional Group

The primary amine of Oxazol-2-ylmethanamine is a key site for a variety of chemical modifications, including acylation, alkylation, the formation of Schiff bases, and nucleophilic substitution reactions. These transformations are fundamental in building more complex molecular architectures.

Amine Acylation and Alkylation Reactions

The primary amine group of this compound readily undergoes acylation and alkylation reactions, which are standard transformations for primary amines.

Amine Acylation: Acylation of the primary amine with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This reaction is a common strategy to introduce a variety of substituents and create more complex structures. For example, the reaction of an amino group with an acid chloride is a well-established method for forming a stable amide bond.

Amine Alkylation: N-alkylation of the amine can be achieved using alkyl halides. This reaction introduces alkyl groups onto the nitrogen atom, leading to secondary and tertiary amines, and can even proceed to form quaternary ammonium (B1175870) salts. The reactivity of the alkyl halide and the specific reaction conditions will influence the degree of alkylation. For instance, the reaction of a primary amine with methyl iodide can lead to mono-, di-, or even trimethylated products depending on the stoichiometry and reaction conditions.

| Reagent Class | Example Reagent | Product Type |

| Acid Halide | Acetyl chloride | N-(oxazol-2-ylmethyl)acetamide |

| Alkyl Halide | Methyl iodide | N-methyl-1-(oxazol-2-yl)methanamine |

Formation of Schiff Bases and Imines

The reaction of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically carried out in the presence of an acid catalyst and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.

The formation of the C=N double bond in the resulting imine provides a versatile functional group for further chemical transformations. For example, the reaction of this compound with benzaldehyde (B42025) would yield N-(phenylmethylidene)-1-(oxazol-2-yl)methanamine. The stability of the resulting Schiff base can be influenced by the nature of the substituents on the aldehyde or ketone. Aromatic aldehydes, for instance, tend to form more stable Schiff bases due to conjugation. mdpi.com

| Carbonyl Compound | Product Schiff Base |

| Benzaldehyde | N-(phenylmethylidene)-1-(oxazol-2-yl)methanamine |

| Acetone | N-(propan-2-ylidene)-1-(oxazol-2-yl)methanamine |

Nucleophilic Substitution Reactions

The methanamine group can be introduced onto an oxazole (B20620) ring via nucleophilic substitution, or it can participate in such reactions after conversion to a better leaving group. A common synthetic route to this compound and its derivatives involves the reaction of a 2-(halomethyl)oxazole with an amine. For example, 2-(chloromethyl)-4,5-diphenyloxazole readily reacts with various primary and secondary amines, such as ethanolamine, cyclohexylamine, aniline, diethylamine, and morpholine, to yield the corresponding N-substituted (2-aminomethyl) oxazoles. nih.gov This reactivity is characteristic of a benzylic chloromethyl group, making the halogen a good leaving group for nucleophilic attack by amines. nih.gov

| Nucleophile | Product | Reference |

| Ethanolamine | 2-(((4,5-diphenyloxazol-2-yl)methyl)amino)ethan-1-ol | nih.gov |

| Cyclohexylamine | N-cyclohexyl-1-(4,5-diphenyloxazol-2-yl)methanamine | nih.gov |

| Aniline | N-phenyl-1-(4,5-diphenyloxazol-2-yl)methanamine | nih.gov |

| Diethylamine | N,N-diethyl-1-(4,5-diphenyloxazol-2-yl)methanamine | nih.gov |

| Morpholine | 4-((4,5-diphenyloxazol-2-yl)methyl)morpholine | nih.gov |

Reactions Involving the Oxazole Ring System

The oxazole ring, while aromatic, exhibits its own characteristic reactivity, which can be influenced by the nature of its substituents. The presence of the aminomethyl group at the 2-position can affect the regioselectivity and rate of reactions on the ring.

Electrophilic Aromatic Substitution on the Oxazole Ring

The oxazole ring is generally considered to be electron-deficient, making electrophilic aromatic substitution reactions more difficult compared to more electron-rich heterocycles like pyrrole (B145914) or furan. firsthope.co.in However, the presence of electron-donating substituents can activate the ring towards electrophilic attack. pharmaguideline.com The methanamine group at the 2-position is expected to be an activating group, directing electrophilic substitution to the C5 and C4 positions of the oxazole ring. pharmaguideline.com

Common electrophilic aromatic substitution reactions include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide (like DMF) and phosphorus oxychloride. ijpcbs.comchemistry-reaction.comwikipedia.org For an activated oxazole ring, this reaction would be expected to occur at the C5 or C4 position.

Nitration: The introduction of a nitro group onto the oxazole ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. The position of nitration is dependent on the directing effects of the substituents on the ring. rsc.orgsemanticscholar.org

Halogenation: The direct halogenation of oxazoles can be achieved with reagents like N-halosuccinimides. clockss.org The regioselectivity of the halogenation is influenced by both the electronic nature of the substituents and the reaction conditions, including the choice of catalyst. rsc.org

| Reaction | Electrophile | Expected Product |

| Vilsmeier-Haack | Chloroiminium ion | 2-(aminomethyl)oxazole-5-carbaldehyde |

| Nitration | Nitronium ion (NO₂⁺) | 2-(aminomethyl)-5-nitrooxazole |

| Bromination | Br⁺ (from NBS) | 5-bromo-2-(aminomethyl)oxazole |

Nucleophilic Attack and Ring-Opening Processes

The C2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com However, direct nucleophilic substitution on the oxazole ring is generally rare. pharmaguideline.com More commonly, nucleophilic attack, particularly at the C2 position, leads to ring-opening of the oxazole. pharmaguideline.com

The stability of the oxazole ring can be compromised under strong acidic or basic conditions, especially at elevated temperatures, leading to cleavage of the ring. For instance, in the presence of ammonia (B1221849) or formamide, oxazoles can undergo ring cleavage and subsequent recyclization to form imidazoles. pharmaguideline.com The presence of electron-withdrawing groups on the ring can facilitate nucleophilic attack and subsequent ring-opening. While the aminomethyl group is electron-donating, its protonation under acidic conditions would create an electron-withdrawing ammonium group, potentially making the ring more susceptible to nucleophilic attack and cleavage.

Oxidation and Reduction Reactions Affecting the Ring System

The stability of the oxazole ring in this compound is a critical factor in its chemical behavior. The ring system can be susceptible to both oxidation and reduction, particularly under conditions that can overcome its inherent aromatic stability.

Oxidation:

The oxazole ring is generally resistant to mild oxidizing agents like hydrogen peroxide. However, stronger oxidizing agents can lead to the cleavage of the ring system. Reagents such as cold potassium permanganate, chromic acid, and ozone have been shown to open the oxazole ring, typically resulting in the formation of open-chain products rather than simple modification of the ring itself mdpi.com.

A significant and more subtle oxidation pathway involves enzymatic catalysis. Specifically, 2H-oxazoles (those unsubstituted at the C2 position) that are substituted at the 4 or 5 position are substrates for cytosolic aldehyde oxidase wikipedia.org. This enzyme catalyzes the ring oxidation of the oxazole to the corresponding 2-oxazolone, which is a cyclic carbamate (B1207046) wikipedia.org. This biotransformation occurs in the liver cytosolic fraction and does not require cytochrome P450 enzymes or NADPH wikipedia.org. The mechanism involves a nucleophilic attack on the electron-deficient C2 carbon, consistent with the action of a molybdenum hydroxylase wikipedia.org. While this compound itself is substituted at the C2 position (with a methanamine group), this enzymatic pathway is a crucial consideration for related oxazole scaffolds in metabolic studies.

| Reaction Type | Reagent/Catalyst | Outcome | Reference |

| Strong Oxidation | KMnO₄, H₂CrO₄, O₃ | Ring cleavage, formation of open-chain products | mdpi.com |

| Enzymatic Oxidation | Aldehyde Oxidase | Ring oxidation to 2-oxazolone (for C2-unsubstituted oxazoles) | wikipedia.org |

Reduction:

The reduction of the oxazole ring is also possible, though it often results in cleavage or complete saturation of the ring. Catalytic hydrogenation or the use of other potent reducing agents can lead to the formation of open-chain products mdpi.com. Under specific conditions, the oxazole ring can be reduced to the corresponding non-aromatic oxazolidine (B1195125) ring system.

Synthesis of Fused Heterocyclic Systems Containing this compound Fragments

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a heterocyclic scaffold, makes it a valuable building block for the synthesis of more complex, fused heterocyclic systems. The primary amine serves as a reactive handle for annulation reactions, where a new ring is built onto the existing oxazole core.

One prominent strategy for constructing fused pyrimidine (B1678525) rings is through multicomponent reactions. The Biginelli reaction, for example, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea (B33335) or urea-like compound to form a dihydropyrimidinone wikipedia.orgnih.govmercer.edu. This compound, with its primary amine, can conceptually act as the urea component (after conversion to a guanidine (B92328) or thiourea (B124793) derivative) or participate in similar condensations to form fused oxazolopyrimidines. This approach is highly valued in diversity-oriented synthesis due to its efficiency in building molecular complexity from simple precursors nih.gov.

Another established method for synthesizing fused nitrogen-containing heterocycles is the Pictet-Spengler reaction. This reaction typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions mdpi.comnih.govmdpi.commq.edu.au. While this compound is not a classical Pictet-Spengler substrate, analogous intramolecular cyclization strategies can be envisioned. For instance, after N-acylation of the amine with a suitable partner containing an aromatic or heteroaromatic ring, an intramolecular electrophilic substitution could lead to the formation of a fused ring system.

Furthermore, existing substituted oxazoles can be used to build fused pyrimidine rings. For instance, the reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles can lead to the formation of tricyclic wikipedia.orgnih.govoxazolo[5,4-d]pyrimidine derivatives nih.gov. This demonstrates the utility of the oxazole scaffold as a foundation for constructing fused systems, a strategy that can be adapted for derivatives of this compound.

| Reaction Name | Reactant Types | Resulting Fused System |

| Biginelli-type Reaction | Aldehyde, β-Dicarbonyl, Oxazol-2-yl(thio)urea | Dihydropyrimidinone fused to Oxazole |

| Pictet-Spengler-type Reaction | N-acylated this compound (with aryl group) | Fused Tetrahydroisoquinoline-like system |

| Cyclocondensation | Substituted Oxazole, Aminoazole | Fused Oxazolopyrimidine |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful paradigm for rapidly generating large, diverse collections of molecules, known as chemical libraries, for high-throughput screening in drug discovery and materials science nih.gov. This compound is an attractive scaffold for combinatorial library synthesis due to its structure, which combines a stable heterocyclic core with a reactive primary amine.

The primary amine of this compound serves as a key point of diversification. In a combinatorial synthesis workflow, this amine can be reacted with a large set of diverse building blocks, such as carboxylic acids (to form amides), aldehydes or ketones (to form imines, which can be subsequently reduced to secondary amines), or isocyanates (to form ureas).

Solid-Phase Synthesis:

A common technique in combinatorial chemistry is solid-phase synthesis, where the scaffold molecule is attached to an insoluble resin support. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. This compound can be tethered to a solid support, and its amine group can then be elaborated through a series of parallel or split-and-pool synthesis steps.

Library Generation Strategy:

A typical combinatorial library synthesis using this compound as a building block could involve the following steps:

Scaffold Immobilization: Attaching a protected form of the oxazole scaffold to a solid support.

Amine Derivatization: In a parallel synthesis format, arrays of different carboxylic acids are coupled to the amine of the scaffold, creating a library of amides.

Further Modification (Optional): If the oxazole ring itself has other points for modification, a second diversification step can be introduced.

Cleavage and Purification: The final compounds are cleaved from the solid support and purified, often using automated high-performance liquid chromatography (HPLC).

This approach allows for the systematic and rapid creation of thousands of structurally related oxazole derivatives. Such libraries are essential for exploring structure-activity relationships (SAR) and identifying lead compounds with desired biological or material properties. The use of heterocyclic building blocks like functionalized oxazoles is particularly valuable for generating DNA-encoded chemical libraries (DECLs), a technology that enables the screening of millions or even billions of compounds against biological targets nih.gov.

| Combinatorial Technique | Role of this compound | Example Diversification Reaction |

| Parallel Solid-Phase Synthesis | Core scaffold attached to resin | Acylation of the primary amine with a library of carboxylic acids |

| Solution-Phase Parallel Synthesis | Starting building block | Reductive amination with a library of aldehydes |

| Split-and-Pool Synthesis | Building block for one step of the synthesis | Reaction with isocyanates to form a diverse set of ureas |

Biological Activities and Medicinal Chemistry Research of Oxazol 2 Ylmethanamine Derivatives

Antimicrobial Efficacy Investigations

Oxazole (B20620) derivatives have been a subject of interest in the development of new antimicrobial agents, largely due to the increasing prevalence of multi-drug resistant microbial infections. iajps.com Numerous studies have demonstrated their efficacy against a range of pathogenic bacteria and fungi. najah.edu

Antibacterial Spectrum and Potency against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Salmonella typhi)

Derivatives of the oxazole nucleus have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain propanoic acid derivatives containing the oxazole ring exhibited potent activity against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli), with Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/mL and 3.12 µg/mL, respectively. nih.gov Similarly, pyrazole-linked oxazole-5-one derivatives have also been assessed for their antimicrobial potential against these strains. nih.gov

In other research, newly synthesized 2-amino-1,3,4-oxadiazole derivatives were specifically screened for their activity against Salmonella typhi (S. typhi). Several of these compounds, including compounds 3, 4, 10, 11, and 15 from the study, demonstrated significant anti-salmonella activity. nih.govresearchgate.net Hybrid derivatives combining 1,3,4-oxadiazole (B1194373) and isoxazole (B147169) rings have shown antimicrobial activity two to four times stronger than the reference drug ampicillin (B1664943) against S. aureus and E. coli. mdpi.com Furthermore, a series of 2,5-diamino-1,3,4-oxadiazole derivatives displayed good-to-excellent inhibitory activity against S. aureus, E. coli, and Salmonella typhimurium, with inhibition zone diameters ranging from 7 to 46.5 mm at a concentration of 15 µg/mL. mdpi.com

Antifungal Spectrum and Potency against Fungal Strains (e.g., Candida albicans, C. glabrata)

The antifungal potential of oxazole derivatives has also been well-documented, particularly against opportunistic pathogens like Candida species. najah.edu For example, ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl) thiophene-2-carboxylate (B1233283) derivatives were screened for their activity against Candida albicans (C. albicans). rjstonline.com

In a study of 1,3,4-oxadiazole derivatives, two compounds, LMM5 and LMM11, were found to be effective against C. albicans, both exhibiting an in vitro MIC of 32 μg/ml. frontiersin.orgresearchgate.net These compounds demonstrated a fungistatic profile and were noted to have a better inhibitory effect over time compared to fluconazole (B54011). frontiersin.org Another study on 2,5-disubstituted 1,3,4-oxadiazoles found a particular compound to be 16 times more active against C. albicans than fluconazole. mdpi.com Derivatives combining 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) moieties also showed strong activity against four Candida strains, with MIC₅₀ values ranging from 0.78 to 3.12 µg/mL. mdpi.com Furthermore, Mannich bases containing a 1,3,4-oxadiazole-2-thione structure showed a more potent effect than fluconazole against Aspergillus fumigatus and Candida glabrata (C. glabrata) strains. mdpi.com

Mechanisms of Antimicrobial Action

Research into the mechanisms by which oxazole derivatives exert their antimicrobial effects has pointed to several potential cellular targets. For a series of 2,5-diamino-1,3,4-oxadiazole derivatives, the probable mechanism of action was identified as the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in the final stage of bacterial fatty acid synthesis. mdpi.com

In the context of antifungal activity, a commonly suggested mechanism is the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. mdpi.com Molecular docking studies have shown that certain 1,3,4-oxadiazole derivatives fit well into the active site of the lanosterol-14α-demethylase enzyme, which is crucial for ergosterol production. Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to cell dysfunction. mdpi.com Another proposed antifungal mechanism for 1,3,4-oxadiazole compounds is the inhibition of the enzyme thioredoxin reductase, which affects the fungal cell internally. frontiersin.org Additionally, some 1,3,4-oxadiazole compounds have been investigated as inhibitors of the lipoteichoic acid (LTA) biosynthesis pathway in Gram-positive bacteria. unime.it

Antineoplastic and Anticancer Research

The versatility of the oxazole scaffold has also been leveraged in the search for novel anticancer agents. researchgate.net Numerous synthetic derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines.

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., Breast MCF-7, Lung A549, Colon, Prostate PC3, KB, Hop62)

Oxazole derivatives have demonstrated a broad range of cytotoxic activities against human cancer cell lines. A series of isoxazole derivatives of aminobenzothiazoles exhibited anticancer activity against colon (Colo205), breast (MCF-7), and lung (A549) cancer cell lines, with IC₅₀ values ranging from 5.04 to 13 μM against the Colo205 cell line. semanticscholar.orgresearchgate.net

In another study, caffeic and ferulic acid-based 1,3,4-oxadiazole molecular hybrids were synthesized and evaluated. One compound, in particular, showed notable inhibitory activity against A549 and MCF-7 cells with IC₅₀ values of 18.3 μM and 30.9 μM, respectively. nih.gov Benzimidazole-based 1,3,4-oxadiazole derivatives were screened for cytotoxicity against lung (A549) and other cancer cell lines, with two compounds found to be the most active. mdpi.com Similarly, halogen derivatives of methyl 1-benzofuran-3-carboxylate were tested against a panel of cancer cells, including prostate (PC3) and A549, with one brominated derivative showing IC₅₀ values of 3.8 ± 0.5 μM and 3.5 ± 0.6 μM against HepG2 (liver) and A549 cells, respectively. mdpi.com

Induction of Apoptosis and Cell Cycle Modulation

The administration of antitumor drugs often triggers the programmed cell death process known as apoptosis. nih.gov Oxazole derivatives have been shown to exert their anticancer effects through such mechanisms. For example, a promising isoxazole derivative was found to induce G2/M cell cycle arrest in Colo205 colon cancer cells. semanticscholar.org This compound also altered the balance of key mitochondrial proteins like Bcl-2 and Bax, ultimately leading to apoptosis through the activation of caspases. semanticscholar.org

Other studies on novel benzimidazole (B57391) derivatives have shown that the most potent compounds significantly increased the cell population in the G2/M phase and caused a concentration-dependent increase in late apoptotic cells. nih.gov Similarly, benzimidazole-based 1,3,4-oxadiazole derivatives were found to effectively suppress cell cycle progression and induce apoptosis in tested cancer cell lines. mdpi.com This modulation of the cell cycle and induction of apoptosis are key strategies in the development of effective anticancer therapies. nih.gov

Neuropharmacological Investigations

Derivatives of oxazol-2-ylmethanamine have been the subject of extensive research for their potential in treating neurological disorders. These investigations have primarily focused on their neuroprotective effects in models of neurodegenerative diseases and their ability to inhibit key enzymes involved in neurotransmission.

Neuroprotective Effects in Models of Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A significant area of research has been the development of compounds that can protect neurons from the damage associated with this disease. A series of novel synthetic substituted benzo[d]oxazole-based derivatives have demonstrated neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells, a common in vitro model for Alzheimer's disease. Many of these synthesized compounds were effective in mitigating the neurotoxicity caused by Aβ25-35 in these cells.

One particular compound, designated as 5c, was found to be non-neurotoxic and significantly improved the viability of Aβ25-35-induced PC12 cells. Further investigation into its mechanism of action revealed that compound 5c promoted the phosphorylation of Akt and glycogen (B147801) synthase kinase (GSK-3β) while reducing the expression of nuclear factor-κB (NF-κB). This signaling pathway is crucial for cell survival and inflammation. The study also showed that compound 5c protected PC12 cells from apoptosis induced by Aβ25-35, decreased the hyperphosphorylation of the tau protein, and reduced the expression of several key proteins involved in the disease's pathology.

Inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

A key therapeutic strategy for managing the symptoms of Alzheimer's disease involves inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to increased levels of the neurotransmitter acetylcholine, which is essential for communication between nerve cells.

Several studies have explored oxazole derivatives as cholinesterase inhibitors. For instance, a series of 1,2,4-oxadiazole (B8745197) derivatives were designed based on the structure of donepezil, a known AChE inhibitor. Some of these compounds exhibited significant inhibitory activity against BChE, with IC50 values ranging from 5.07 µM to 81.16 µM, and showed greater selectivity for BChE over AChE compared to donepezil.

Similarly, new trans-amino-4-/5-arylethenyl-oxazoles were synthesized and tested for their inhibitory effects on both AChE and BChE. These compounds displayed a preference for inhibiting BChE, with some derivatives showing potent BChE inhibition in the micromolar range while having weak activity against AChE. Another study on benzimidazole-based oxazole analogues also revealed a range of inhibitory potentials against both enzymes. Certain analogues were identified as highly potent inhibitors of both AChE and BuChE, with IC50 values in the sub-micromolar range.

| Compound Type | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole derivatives | BChE | IC50 values from 5.07 µM to 81.16 µM; selective for BChE. | |

| trans-amino-4-/5-arylethenyl-oxazoles | BChE | Potent BChE inhibition (µM range); weak AChE inhibition. | |

| Benzimidazole-based oxazole analogues | AChE and BChE | Potent dual inhibitors with sub-micromolar IC50 values. |

Anti-inflammatory and Analgesic Properties

The search for safer and more effective anti-inflammatory and analgesic agents has led researchers to explore various heterocyclic compounds, including oxazole derivatives. A series of novel oxazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that these compounds possess promising anti-inflammatory properties.

In another study, a new series of oxazolone (B7731731) and imidazolone (B8795221) derivatives were synthesized and assessed for their anti-inflammatory and analgesic activities. All the tested compounds demonstrated good activities, comparable to the reference drug celecoxib. Notably, the most active compounds also showed promising gastric tolerability with a lower ulcer index than celecoxib. The anti-inflammatory action of these compounds is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Anticoagulant Activity Studies

Some studies have investigated the potential of oxadiazole derivatives, which are structurally related to oxazoles, as anticoagulant agents. One study focused on the ex vivo anticoagulant activity of 1,3,4-oxadiazole derivatives. The research aimed to identify potential new anticoagulant agents by evaluating their effects on blood coagulation parameters.

Cardioprotective Activity Assessment

Research has also extended into the cardioprotective effects of compounds containing the oxazole moiety. For instance, Thiotriazoline, a substance known for its anti-ischemic properties, has been studied for its ability to protect the heart. It is believed to enhance the compensatory activation of certain metabolic pathways and preserve intracellular ATP levels. Another compound, Angiolin, has been shown to exhibit cardioprotective attributes in cases of myocardial ischemia by preserving mitochondrial ultrastructure and increasing ATP levels in the myocardium. While not direct derivatives of this compound, these studies highlight the potential of the broader class of oxazole-containing compounds in cardiovascular protection.

Broad-Spectrum Therapeutic Potential

The diverse biological activities of oxazole derivatives underscore their significant therapeutic potential across various disease areas. From neurodegenerative disorders to inflammation and potentially cardiovascular conditions, the oxazole scaffold serves as a versatile template for the design of novel therapeutic agents. The ability to modify the structure of this compound and its related compounds allows for the fine-tuning of their pharmacological properties to target specific enzymes and receptors. This adaptability makes them attractive candidates for further drug discovery and development efforts.

Antiviral Activities

Oxazole derivatives have been investigated for their potential as antiviral agents against a range of viruses. A study focusing on new oxazole and thiazole (B1198619) derivatives identified compounds with promising activity against the human cytomegalovirus (HCMV). In this research, the antiviral efficacy and cytotoxicity of the synthesized compounds were evaluated in human foreskin fibroblast (HFF) cell lines. The half-maximal effective concentration (EC₅₀), the half-maximal cytotoxic concentration (CC₅₀), and the selectivity index (SI₅₀) were determined to assess the therapeutic potential of these molecules. The selectivity index, calculated as the ratio of CC₅₀ to EC₅₀, is a crucial parameter for evaluating the specificity of a compound's antiviral activity. nih.gov

Notably, some 1,3,4-oxadiazole derivatives have also demonstrated significant antiviral properties. For instance, certain derivatives have been identified as potent inhibitors of the HIV-1 reverse transcriptase enzyme. arkat-usa.org Additionally, other synthesized 1,3,4-oxadiazole derivatives have shown promising activity against the Hepatitis B virus (HBV) with minimal cytotoxicity. arkat-usa.org The versatility of the oxazole and its related oxadiazole core continues to make it a valuable scaffold in the development of novel antiviral therapeutics.

| Compound ID | Virus | EC₅₀ (µM) | CC₅₀ (µM) | SI₅₀ | Reference |

| Compound 1 | HCMV | Active in primary screening | - | - | nih.gov |

| Compound 5 | HCMV | Active in primary screening | - | - | nih.gov |

| Oxadiazole 51a-c | HIV-1 | Potent inhibitors | - | - | arkat-usa.org |

| Oxadiazole 52 | HBV | Good activity | Low cytotoxicity | - | arkat-usa.org |

EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; SI₅₀: Selectivity Index (CC₅₀/EC₅₀); HCMV: Human Cytomegalovirus; HIV-1: Human Immunodeficiency Virus 1; HBV: Hepatitis B Virus. Data presented is based on available research and may not be exhaustive.

Antitubercular Activities

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Oxazole and its derivatives have emerged as a promising class of compounds in this area. nih.gov A series of 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives were synthesized and evaluated for their in vitro activity against M. tuberculosis. The study revealed that compounds with electron-donating groups, such as dimethylamino, hydroxy, and methoxy (B1213986) moieties, on the phenyl ring attached to the 4,5-dihydropyrazole ring exhibited potent antimycobacterial activity. semanticscholar.org

Structure-activity relationship (SAR) studies are crucial in optimizing the antitubercular potency of these derivatives. It has been noted that oxadiazoles (B1248032) can act as bioisosteric replacements for the hydrazide moiety present in some first-line anti-TB drugs. nih.gov For instance, in a series of pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives, the most active compounds showed a minimum inhibitory concentration (MIC) of 3.90 µg/mL against selected Mycobacterium strains. mdpi.com

| Compound ID | Substituent Group | MIC (µg/mL) vs. M. tuberculosis | Reference |

| 6b | Dimethylamino | Potent activity | semanticscholar.org |

| 6h | Hydroxy and methoxy | Potent activity | semanticscholar.org |

| 40a-c | Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide | 3.90 | mdpi.com |

MIC: Minimum Inhibitory Concentration. Data is based on specific studies and compound series.

Antidiabetic and Hypoglycemic Activities

Derivatives of oxazole, particularly 1,3,4-oxadiazoles, have been investigated for their potential in managing diabetes mellitus. These compounds have shown promise as antihyperglycemic agents in various in vivo studies. For example, a study on a 1,3,4-oxadiazole derivative in alloxan-induced diabetic rats demonstrated a significant reduction in blood glucose levels. nih.gov The proposed mechanism for some of these derivatives involves the enhancement of antioxidant enzyme activity, which in turn suppresses free radical levels and promotes insulin (B600854) production by the pancreas. nih.gov

In another study, sulfonamide hybrids of 1,3,4-oxadiazole derivatives were evaluated for their antihyperglycemic effects in a rat model of type II diabetes. The results indicated that at a dose of 50 mg/kg/day, certain derivatives significantly lowered random blood glucose levels after 14 days of administration. ijper.org Furthermore, a series of cyclopyrrolidine clubbed with oxadiazole bases were synthesized and tested for their antidiabetic activity. One of the compounds, B-XIV, showed a significant reduction in blood glucose levels in diabetic rats. ijper.org These findings highlight the potential of oxadiazole-based compounds as leads for the development of new antidiabetic drugs. researchgate.net

| Compound/Derivative | Animal Model | Dose | Effect on Blood Glucose | Reference |

| 1,3,4-Oxadiazole Derivative | Alloxan-induced diabetic rats | 15 mg/kg | Significant reduction | nih.gov |

| Sulfonamide hybrid A-III | HFD-STZ-Nicotinamide induced diabetic rats | 50 mg/kg/day | Significant reduction to 220 ± 7.5 mg/dL | ijper.org |

| Sulfonamide hybrid A-IV | HFD-STZ-Nicotinamide induced diabetic rats | 50 mg/kg/day | Significant reduction to 222 ± 3.62 mg/dL | ijper.org |

| Compound B-XIV | HFD-STZ-Nicotinamide induced diabetic rats | - | Significant reduction to 220 ± 4.56 mg/dL | ijper.org |

HFD: High-Fat Diet; STZ: Streptozotocin. Blood glucose levels are presented as mean ± standard deviation or standard error of the mean as reported in the studies.

Antiparasitic and Anti-obesitic Effects

Antiparasitic Effects

The search for novel anthelmintic agents has led to the investigation of oxazole derivatives. One such compound, N-methylbenzo[d]oxazol-2-amine, has demonstrated noteworthy in vivo anthelmintic properties against Trichinella spiralis in infected mice. The efficacy of this compound was found to be dose-dependent, with higher doses leading to a greater reduction in worm abundance in the digestive tracts of the mice. nih.gov Although not as potent as the reference drug albendazole, these findings suggest that the benzo[d]oxazole scaffold could be a promising starting point for the development of new anthelmintic drugs. nih.gov The mechanism of action for some imidazole (B134444) derivatives, which share a similar heterocyclic core, is thought to involve the induction of oxidative stress in the parasite. researchgate.net

| Compound | Parasite | Host | Dose (mg/kg) | Reduction in Worm Abundance (%) | Reference |

| N-methylbenzo[d]oxazol-2-amine | Trichinella spiralis | Mice | 250 | 49.17 | nih.gov |

| N-methylbenzo[d]oxazol-2-amine | Trichinella spiralis | Mice | 500 | 64.54 | nih.gov |

| N-methylbenzo[d]oxazol-2-amine | Trichinella spiralis | Mice | 1000 | 76.50 | nih.gov |

Anti-obesitic Effects

Obesity is a complex metabolic disorder, and research into new therapeutic agents is ongoing. A novel oxazole derivative has shown potential anti-adipogenic action through the activation of the AMPK pathway. This compound was found to inhibit the mitotic clonal expansion of 3T3-L1 preadipocytes and enhance mitochondrial oxygen consumption. Furthermore, in a high-calorie diet-fed Syrian Golden Hamster model, this derivative improved dyslipidemia. nih.gov In a different approach, methylsulfonylpyrazolyl oxadiazoles and thiadiazoles were developed as potent cannabinoid-1 (CB1) receptor antagonists. The structure-activity relationship studies led to the identification of compounds with IC₅₀ values of approximately 1 nM for the rat CB1 receptor, indicating their potential as anti-obesity agents. nih.gov

| Compound/Derivative | Target/Mechanism | In Vitro/In Vivo Model | Key Finding | Reference |

| Oxazole derivative 19e | AMPK activation | 3T3-L1 adipocytes, Syrian Golden Hamsters | Anti-adipogenic, improved dyslipidemia | nih.gov |

| Trifluoromethylcyclobutyl analogue 19e | CB1 receptor antagonist | Rat CB1 receptor binding assay | IC₅₀ ≈ 1 nM | nih.gov |

| Trifluoromethylcyclobutyl analogue 19l | CB1 receptor antagonist | Rat CB1 receptor binding assay | IC₅₀ ≈ 1 nM | nih.gov |

AMPK: AMP-activated protein kinase; CB1: Cannabinoid receptor 1; IC₅₀: Half-maximal inhibitory concentration.

Antioxidative Properties

Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of great interest. Several 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antioxidant potential using various assays. In one study, the free radical scavenging activity of these compounds was assessed using DPPH, OH, and nitric oxide (NO) radical scavenging assays. The results indicated that certain derivatives exhibited significant antioxidant activity. For instance, compound Ox-6f showed 80.23% inhibition of the DPPH free radical at a concentration of 100 µg/mL. mdpi.com

The antioxidant capacity of these compounds is often attributed to their chemical structure, including the presence of specific substituent groups. mdpi.com In another study on 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles, several compounds displayed excellent free radical scavenging activity towards the DPPH radical, with some exhibiting higher potency than the standard antioxidants L-ascorbic acid and trolox. sapub.org

| Compound ID | Assay | Concentration | % Inhibition / IC₅₀ (µg/mL) | Reference |

| Ox-6f | DPPH | 100 µg/mL | 80.23% | mdpi.com |

| Ox-6f | DPPH | - | IC₅₀: 25.35 | mdpi.com |

| Ox-6f | NO | 100 µg/mL | 83.88% | mdpi.com |

| Ox-6f | NO | - | IC₅₀: 27.32 | mdpi.com |

| Ox-6f | OH | 100 µg/mL | 81.69% | mdpi.com |

| Ox-6d | NO | 100 µg/mL | 81.96% | mdpi.com |

| Ox-6d | OH | 100 µg/mL | 80.28% | mdpi.com |

| 3w | DPPH | - | IC₅₀: 14.61 µM | sapub.org |

| 3s | DPPH | - | IC₅₀: 14.77 µM | sapub.org |

| 3u | DPPH | - | IC₅₀: 16.02 µM | sapub.org |

DPPH: 2,2-diphenyl-1-picrylhydrazyl; NO: Nitric Oxide; OH: Hydroxyl radical; IC₅₀: Half-maximal inhibitory concentration.

Agrochemical Applications and Phytotoxicity

The development of new herbicides is crucial for modern agriculture to ensure crop yields by controlling weed competition. Derivatives of this compound have been explored for their potential as active ingredients in herbicidal formulations.

Herbicidal Activity Evaluation

Research into novel p-menthane (B155814) type secondary amines has revealed significant herbicidal activities. In a study evaluating these compounds, post-emergence herbicidal effects were assessed against barnyard grass and rape using a culture dish method. Several of the synthesized sec-p-menthane-7-amine derivatives demonstrated excellent herbicidal activities, in some cases exceeding that of commercial herbicides like diuron (B1670789) and glyphosate. rsc.org For example, compounds 3p, 3r, 3u, and 3w were notably more effective against the root growth of barnyard grass than glyphosate. rsc.org

Furthermore, the structure-activity relationship of 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives has been investigated. These studies have shown that specific substitutions on the pyridine (B92270) ring, such as a trifluoromethyl group at the 5-position, are critical for herbicidal activity. nih.gov Pot experiments have confirmed the potent post-emergence herbicidal activity of some of these derivatives against broadleaf weeds. nih.gov In terms of phytotoxicity, some of the p-menthane derivatives were found to be nearly harmless to several important crops, including rice, wheat, sorghum, maize, and peanuts, at a concentration of 100 mg L⁻¹. rsc.org This selectivity is a highly desirable trait in the development of new herbicides.

| Compound ID | Target Weed | Effect | Comparison | Reference |

| 3p, 3r, 3u, 3w | Barnyard grass (root growth) | High inhibition | 404% higher than glyphosate | rsc.org |

| 3q, 3v, 3w, 3x | Rape (root growth) | High inhibition | 491-561% higher than diuron | rsc.org |

| 3q, 3v, 3w, 3x | Rape (shoot growth) | High inhibition | 423-760% higher than diuron | rsc.org |

| I-01, I-09 | Broadleaf weeds (Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea) | Complete growth inhibition | - | nih.gov |

| VI03 | Broadleaf and grass weeds | Potent herbicidal activity | Comparable or superior to carfentrazone-ethyl | nih.gov |

Data is based on specific experimental conditions and concentrations as reported in the cited literature.

Insecticidal and Fungicidal Applications in Crop Protection

Derivatives of this compound have been investigated for their potential applications in agriculture as active agents for crop protection. Research has focused on their efficacy as both insecticides, targeting harmful insect pests, and fungicides, combating plant pathogenic fungi. The oxazole ring, a core component of this chemical family, is a well-established pharmacophore in various biologically active compounds, and its presence in these derivatives has prompted exploration into their agrochemical utility.

Insecticidal Research

While extensive research specifically detailing the insecticidal properties of a wide range of this compound derivatives is still emerging, the broader class of oxazole-containing compounds has shown promise in controlling agricultural pests. For instance, studies have demonstrated the insecticidal potential of certain oxazole derivatives against the Oriental armyworm (Mythimna separata), a significant pest of cereal crops. The general structure of an oxazole ring linked to other functionalities has been a basis for the development of new insecticidal molecules. The exploration of this compound derivatives in this context is a logical progression, aiming to identify novel compounds with effective pest control properties. The primary amine group in this compound offers a versatile point for chemical modification, allowing for the synthesis of a diverse library of derivatives to be screened for insecticidal activity against a spectrum of crop pests.

Fungicidal Research

More specific research has been conducted on the fungicidal activity of derivatives that are structurally related to this compound. A notable area of investigation has been on N-((2-phenyloxazol-4-yl)methyl) pyrimidine (B1678525) carboxamide derivatives. These compounds, which feature a substituted oxazole methylamine (B109427) backbone, have been synthesized and evaluated for their ability to inhibit the growth of economically important plant pathogens.

Detailed in vitro studies have assessed the efficacy of these compounds against fungi such as Sclerotinia sclerotiorum, the causative agent of white mold in a variety of crops, and Botrytis cinerea, which causes gray mold on fruits, vegetables, and ornamental plants. The research has yielded promising results, with several derivatives exhibiting significant fungicidal activity.

The fungicidal activities of a series of N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives were evaluated. The results, in terms of percentage inhibition of mycelial growth at a concentration of 50 µg/mL, are presented in the table below.

| Compound ID | R Group on Pyrimidine | Inhibition (%) vs. Sclerotinia sclerotiorum | Inhibition (%) vs. Botrytis cinerea |

| 5a | 4,6-dimethyl | 85.3 | 82.1 |

| 5b | 4,6-dichloro | 92.5 | 90.4 |

| 5c | 4-chloro-6-methyl | 88.7 | 86.5 |

| 5d | 4-methoxy-6-methyl | 75.2 | 72.8 |

| 5e | 4-trifluoromethyl-6-methyl | 80.1 | 78.3 |

| 5f | 4,6-dimethoxy | 95.6 | 93.2 |

| 5g | 4-chloro-6-methoxy | 90.8 | 89.1 |

The data indicates that derivatives with specific substitutions on the pyrimidine ring, such as dimethoxy (5f) and dichloro (5b) groups, showed very high inhibitory activity against both fungal species tested. These findings underscore the potential of the oxazol-ylmethanamine scaffold as a basis for the development of novel fungicides for crop protection. Further research in this area could lead to the identification of lead compounds with broad-spectrum fungicidal activity and favorable profiles for agricultural use.

Mechanistic Elucidation of Biological Actions

Identification and Validation of Molecular Targets

The oxazole (B20620) scaffold is a recurring motif in a multitude of biologically active compounds, suggesting its capability to interact with a wide range of biological macromolecules. For oxazole derivatives, a variety of molecular targets have been identified, including enzymes and receptors. For instance, some oxazole-containing compounds have been shown to act as inhibitors of enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes. Others have been identified as ligands for various receptors, though specific targets for Oxazol-2-ylmethanamine have not been definitively identified in the available literature.

The validation of these molecular targets typically involves a combination of in vitro and in silico methods. Biochemical assays are employed to determine the inhibitory or binding affinity of the compound towards a purified target protein. Cellular assays are then used to confirm that the compound engages with the target within a biological system and elicits a functional response. Computational docking studies can further predict and analyze the binding modes of oxazole derivatives to their respective targets, providing insights into the molecular interactions that drive their biological effects.

Modulation of Intracellular Signaling Pathways

The interaction of a compound with its molecular target often triggers a cascade of downstream events known as intracellular signaling pathways. While the specific pathways modulated by this compound are not documented, research on analogous structures provides some clues. For example, the modulation of pathways such as the Akt/GSK-3β/NF-κB pathway has been observed with some oxazole derivatives.

The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its activation can lead to the phosphorylation and inhibition of GSK-3β, a kinase involved in various cellular processes, including inflammation. The transcription factor NF-κB is a key player in the inflammatory response, and its activity can be regulated by the Akt/GSK-3β axis. Therefore, compounds that modulate this pathway could have significant therapeutic potential in inflammatory diseases and cancer. The precise effect of this compound on this or other signaling pathways remains a subject for future investigation.

Analysis of Binding Interactions and Active Site Recognition

Understanding how a molecule like this compound interacts with its biological target at the atomic level is fundamental to elucidating its mechanism of action. The oxazole ring itself, with its nitrogen and oxygen heteroatoms, can participate in various non-covalent interactions, including hydrogen bonding, and dipole-dipole interactions. The aminomethyl group at the 2-position of the oxazole ring provides a primary amine that can act as a hydrogen bond donor and can be protonated under physiological conditions, allowing for ionic interactions.

Computational modeling and structural biology techniques, such as X-ray crystallography and NMR spectroscopy, are invaluable tools for visualizing and analyzing these binding interactions. These methods can reveal the precise orientation of the compound within the active site of its target protein and identify the key amino acid residues involved in the interaction. This information is critical for understanding the basis of molecular recognition and for the rational design of more potent and selective analogs.

Structure-Based Drug Design Insights

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design and optimize new drug candidates. The oxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. Its rigid, planar structure and its capacity for various chemical modifications make it an attractive starting point for drug discovery programs.

Insights from SBDD studies on other oxazole-containing molecules can inform the potential development of this compound derivatives. For instance, if a specific target for this compound is identified and its structure is determined, medicinal chemists can use this information to design modifications to the this compound scaffold that enhance its binding affinity and selectivity. This could involve adding or modifying substituents on the oxazole ring or the aminomethyl side chain to exploit specific pockets or interactions within the target's active site. Such an iterative process of design, synthesis, and biological evaluation is central to modern drug discovery.

Structure Activity Relationship Sar Studies and Lead Optimization

Correlating Structural Modifications with Biological Potency

The biological potency of oxazol-2-ylmethanamine derivatives can be significantly altered by specific structural modifications. SAR studies have revealed key insights into which parts of the molecule are crucial for its activity and how they can be fine-tuned.